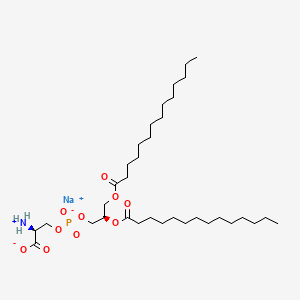

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt, also known as DMPS, is a type of phospholipid .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is predominantly present in the gram-positive bacterial membranes and comprises two chains . To mimic bacterial membranes, it is combined with zwitterionic phospholipids .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains 34 carbon atoms, 66 hydrogen atoms, 1 sodium atom, 10 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used as an internal standard for spiking serum lipid samples for liquid chromatography-mass spectroscopy analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex. It has a molecular weight of 688.85 .Aplicaciones Científicas De Investigación

Interaction with Metal Ions : Infrared and NMR studies have shown that 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS) complexes with metal ions like Li+ and Ca2+, leading to conformational changes in the phospholipid. This is significant for understanding the molecular interactions in biological systems and drug delivery mechanisms (Casal, Hauser, Mantsch, & Paltauf, 1987).

Synthesis and NMR Characterization : The chemical synthesis and NMR characterization of DMPS and its derivatives have been crucial for exploring its properties and applications in various fields, including the development of targeted drug delivery systems (Browning & Seelig, 1979).

Antibacterial Properties : DMPS has been studied for its interaction with antibacterial agents, highlighting its potential application in developing new antibacterial treatments and understanding the mechanism of action of these agents (Sautrey et al., 2011).

Effect on Polymer Phases in Liposomes : Research on the impact of phospholipid chain length and head group, including DMPS, on β-phase formation in polymers solubilized in liposomes, can be instrumental in the fields of polymer science and drug delivery systems (Tapia et al., 2013).

Interaction with Porphyrins : The interaction between DMPS and hydrophobically modified porphyrins, relevant for applications in photodynamic therapy, was explored. This research is significant for the development of new treatment methods in oncology (Ramos et al., 2010).

Selective Interactions with Lipid Membranes : Studies on the selective interactions of DMPS with cationic compounds provide insights into the development of antibacterial agents and help understand the bacterial membrane targeting mechanisms (Korchowiec et al., 2016).

Molecular Dynamics and Structure Analysis : Molecular dynamics and X-ray reflectivity studies of DMPS monolayers offer insights into the molecular structure of lipid layers, which is crucial for the development of membrane models and drug delivery systems (Ermakov et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQBWBFNCFHLO-MFABWLECSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65NNaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677079 |

Source

|

| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105405-50-3 |

Source

|

| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the anionic nature of DMPS influence its interactions with cationic molecules?

A: DMPS, being an anionic lipid, exhibits a strong affinity for cationic molecules. Research has shown that cationic compounds like tetra-p-guanidinoethylcalix[4]arene (CX1) and its building block, p-guanidinoethylphenol (mCX1), demonstrate significant accumulation near DMPS monolayers. [] This attraction stems from the electrostatic interactions between the negatively charged phosphate group on DMPS and the positively charged guanidinium groups on CX1 and mCX1. Conversely, these cationic molecules show negligible adsorption to neutral lipid monolayers. This highlights the crucial role of electrostatic interactions in governing the interactions between DMPS and cationic compounds. []

Q2: Can the length of the lipid chains in a membrane impact the interaction with compounds like poly(9,9-dioctylfluorene) (PFO)?

A: Yes, the length of the alkyl chains in phospholipids can influence their interactions with compounds like PFO. Research indicates that PFO can be encapsulated within liposomes formed by various phospholipids, including DMPS. [] Interestingly, the study observed that varying the alkyl chain length of the phospholipids, such as using DMPC (dimyristoyl), DLPC (didodecanoyl), or DPPC (dipalmitoyl), affected the yield of the PFO β-phase. [] This suggests that the packing density and fluidity of the lipid bilayer, influenced by the alkyl chain length, play a role in modulating the interactions between PFO and the surrounding lipid environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)

![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)

![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

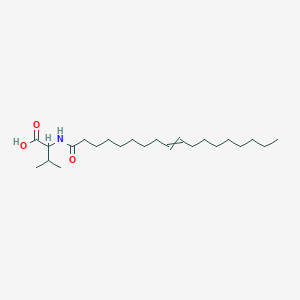

![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)